molecular formula C5H12O2S B082896 2-(Methylsulphonyl)-2-methylpropane CAS No. 14094-12-3

2-(Methylsulphonyl)-2-methylpropane

Cat. No.: B082896
CAS No.: 14094-12-3
M. Wt: 136.22 g/mol
InChI Key: HLEIMSOLPXIGIS-UHFFFAOYSA-N
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Description

2-(Methylsulphonyl)-2-methylpropane, also known as this compound, is a useful research compound. Its molecular formula is C5H12O2S and its molecular weight is 136.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Conformational Analysis in Alicyclic Compounds : Theoretical conformational analysis of 2-methylsulphonyl-1-phenylethanol, a compound related to 2-(Methylsulphonyl)-2-methylpropane, has been studied to understand the stability of different conformations and their stabilization factors (Alcudia, García-Ruano, & Sieiro, 1979).

  • Synthesis of Polyelectrolytes for Industrial Applications : Poly(2-acrylamido-2-methylpropane sulfonic acid) has been used in various industrial applications. Its well-defined homopolymers and block copolymers have been prepared through reversible addition fragmentation chain transfer (RAFT) polymerization (Bray et al., 2017).

  • Development of Conducting Polymers : Electropolymerization of methylthio-substituted oligothiophenes, which are similar in structure to this compound, has been explored for the synthesis of conducting polymers (Smie et al., 1998).

  • Herbicidal Activities : The synthesis of 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, structurally related to this compound, has been reported, and their notable herbicidal activities have been investigated (Gao et al., 2013).

  • Applications in Oil-Gas Exploitation and Water Treatment : 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) has been used in oil-gas exploitation and water treatment due to its properties such as heat resistance, salt tolerance, and shear resistance (Zhang Hong, 2006).

  • Enhanced Oil Recovery : The use of random copolymers of acrylamide with sodium-2-acrylamido-2-methylpropane sulfonate for enhanced oil recovery has been studied, highlighting their suitability as mobility control agents due to their large dimensions, hydrogen bonding capacity, and pseudoplasticity in aqueous solutions (McCormick & Chen, 1982).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical, along with first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls, physical and chemical properties, stability and reactivity, and toxicological information .

Properties

IUPAC Name

2-methyl-2-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-5(2,3)8(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEIMSOLPXIGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161496
Record name 2-(Methylsulphonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-12-3
Record name 2-Methyl-2-(methylsulfonyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14094-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulphonyl)-2-methylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulphonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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